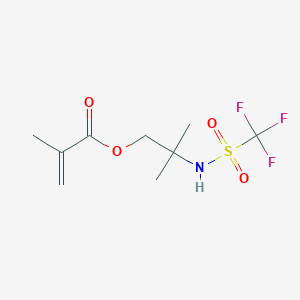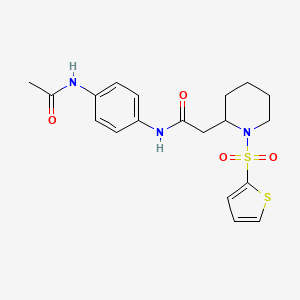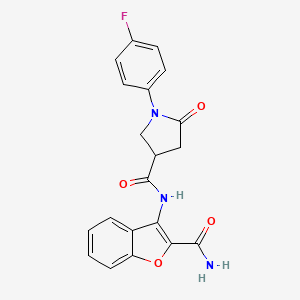
N-(2-carbamoylbenzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-carbamoylbenzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Novel Met Kinase Inhibition
The compound's structure is similar to those used in the development of potent and selective Met kinase inhibitors. These inhibitors, like BMS-777607, show potential in tumor stasis in certain human gastric carcinoma models and have advanced into clinical trials (Schroeder et al., 2009).
Role in Orexin Receptor Antagonism
Closely related compounds have been evaluated in the context of orexin receptor antagonism, which is significant in compulsive food consumption and binge eating disorders. Selective antagonism at these receptors could offer new treatments for such eating disorders (Piccoli et al., 2012).
Tuberculosis Treatment
Compounds with a similar structure have shown promise as Mycobacterium tuberculosis GyrB inhibitors, presenting potential avenues for tuberculosis treatment. For example, certain thiazole-aminopiperidine analogues have demonstrated significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013).
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Benzofuran-7-carboxamide derivatives, closely related to the compound , have been identified as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key player in DNA repair. This suggests potential applications in cancer treatment (Lee et al., 2012).
Antimicrobial Properties
Research into similar compounds has revealed potential antimicrobial applications. For instance, certain benzofuran derivatives have demonstrated antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Talupur et al., 2021).
Electrochromic Materials Development
Analogous compounds have been used in the synthesis of electroactive polyamides with pendent carbazole groups. These materials exhibit significant electrochromic properties, suggesting applications in smart materials and electronic devices (Hsiao et al., 2013).
Diuretic Activity
Similarly structured compounds have shown efficacy as diuretics, indicating potential use in treating conditions like hypertension or edema (Yar & Ansari, 2009).
Cytotoxic Effects in Cancer Research
Carboxamide derivatives with structural similarity have been studied for their cytotoxic effects, particularly against certain cancer cell lines. This suggests potential for developing new anticancer therapies (Kelly et al., 2007).
Eigenschaften
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-12-5-7-13(8-6-12)24-10-11(9-16(24)25)20(27)23-17-14-3-1-2-4-15(14)28-18(17)19(22)26/h1-8,11H,9-10H2,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQISRTXYCLGUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylbenzofuran-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-furamide](/img/structure/B2576002.png)

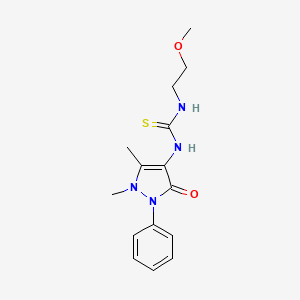
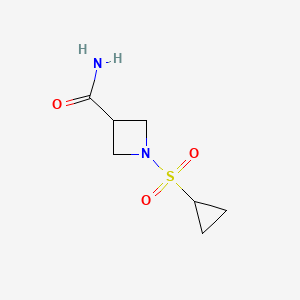
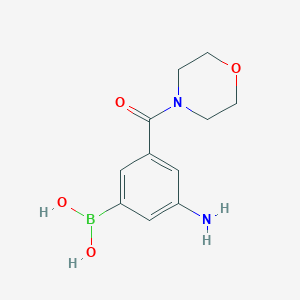
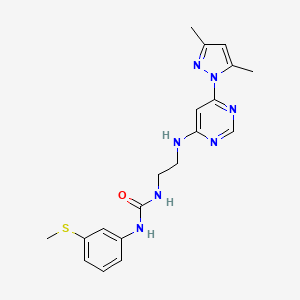



![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2576018.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzamide](/img/structure/B2576021.png)
